Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is an organic compound characterized by its unique heterocyclic structure, which incorporates both furan and pyrrole moieties. The compound has the molecular formula and a molecular weight of approximately 244.04 g/mol. It is classified under various chemical categories, including heterocycles and carboxylic acid derivatives, and is recognized for its potential biological activities.
The compound is cataloged under the CAS number 1041422-33-6 and can be sourced from various chemical suppliers and databases, including PubChem and commercial chemical vendors. Its synthesis and characterization are documented in several scientific literature sources.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is classified as a hazardous substance due to its potential acute toxicity and irritative properties.
The synthesis of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can be achieved through several methods, primarily involving the bromination of furo[3,2-b]pyrrole derivatives followed by esterification processes.
The reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed for monitoring the reactions.
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate features a fused ring system that includes a furan ring and a pyrrole ring. The structural representation can be described using its InChI key: LIIJOCBTGRORSY-UHFFFAOYSA-N
.
InChI=1S/C8H6BrNO3/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3
This structure allows for various interactions with biological targets due to its electrophilic nature imparted by the bromine atom.
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can participate in several chemical reactions:
Common reagents include:
Reaction conditions such as temperature control and solvent selection are crucial for achieving desired outcomes.
The mechanism of action for methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate involves binding interactions with specific enzymes or receptors within biological systems. Research indicates that it may modulate enzyme activity or receptor function, leading to potential therapeutic effects.
Studies have suggested that compounds with similar structures exhibit antimicrobial and anticancer properties, although specific pathways for this compound require further investigation to elucidate its precise biological interactions.
The melting point and boiling point have not been extensively characterized in literature but are essential for practical applications in synthesis and formulation.
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific uses:
This compound represents a significant interest in both academic research and industrial applications due to its diverse functionality and potential utility in various fields of science.
The synthesis of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 1041422-33-6) often begins with Vilsmeier-Haack formylation of electron-rich furan precursors to introduce the critical aldehyde functionality at the C2 position. This electrophilic aromatic substitution employs POCl₃ in DMF, generating a chloroiminium ion that acts as the formylating agent. The resulting aldehyde (e.g., methyl 4H-furo[3,2-b]pyrrole-5-carboxylate) serves as a versatile intermediate for Friedel-Crafts alkylation, where the aldehyde group facilitates electrophilic attack on activated arenes or heteroarenes under Lewis acid catalysis (AlCl₃, BF₃·Et₂O). This sequential methodology constructs the furopyrrole core while enabling installation of aryl or alkyl substituents at the C3 position prior to bromination [2] [6].
Key advantages include:
Electrophilic bromination at the C3 position employs N-bromosuccinimide (NBS) in anhydrous DMF or CCl₄. The reaction proceeds via a succinimidyl radical (S⁺) generated by light or radical initiators (e.g., AIBN), which selectively targets the electron-rich C3 carbon of the furo[3,2-b]pyrrole core. Optimal conditions (0°C, N₂ atmosphere) achieve 70–85% yields while minimizing polybromination. The methyl ester group’s electron-withdrawing nature enhances selectivity by reducing electron density at adjacent positions [2] .
Table 1: Comparative Bromination Methods for Furo[3,2-b]pyrrole Derivatives
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (C3:C5) |
---|---|---|---|---|
NBS | DMF | 0 | 85 | >20:1 |
Br₂/Pyridine | CHCl₃ | 25 | 65 | 5:1 |
CuBr₂ | Dioxane | 80 | 45 | 3:1 |
Critical parameters:
Microwave irradiation revolutionizes the construction of the tricyclic furo[3,2-b]pyrrole system by accelerating ring-closing reactions. Classical acid-catalyzed cyclodehydration (H₂SO₄, acetic anhydride) requires 60–120 minutes at reflux, whereas microwave protocols (350W irradiation) complete cyclization in 1–2 minutes. This technique suppresses side-product formation (e.g., decarboxylated byproducts) while improving yields by 8–12% compared to thermal methods. The rapid, uniform heating facilitates intramolecular esterification or aldol-type condensations critical for forming the furan-pyrrole junction [6] .
Reaction optimization:
Table 2: Microwave vs. Classical Cyclization Performance
Method | Reaction Time | Yield (%) | Purity (%) | Energy Input (kJ/mol) |
---|---|---|---|---|
Microwave (350W) | 1–2 min | 70–74 | >95 | 85 |
Thermal Reflux | 60–120 min | 62–67 | 88–92 | 420 |
Two dominant strategies exist for accessing methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate:
Direct route (Bromination-first):
Multi-step route (Core-first):
Table 3: Strategic Comparison of Synthetic Approaches
Parameter | Direct Route | Multi-Step Route |
---|---|---|
Total Steps | 3 | 5–7 |
Overall Yield | 48–52% | 28–35% |
Purity (HPLC) | >97% | 90–95% |
Functional Flexibility | Low | High |
Cost (per gram) | $220 | $480 |
Industrial considerations: Direct routes suit bulk production of unsubstituted analogs, while multi-step approaches enable medicinal chemistry exploration via late-stage diversification [2] [6] .
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: